![molecular formula C24H18Cl2N2O2S B2384194 {5-[(4-Chlorphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorbenzolcarboxylat CAS No. 318248-32-7](/img/structure/B2384194.png)
{5-[(4-Chlorphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorbenzolcarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H18Cl2N2O2S and its molecular weight is 469.38. The purity is usually 95%.
BenchChem offers high-quality {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Eigenschaften
Heterocyclische Verbindungen, wie zum Beispiel die , gewinnen in der pharmazeutischen Chemie zunehmend an Bedeutung, da sie ein breites Spektrum an physiologischen Aktivitäten aufweisen . Es wurde festgestellt, dass sie ein antivirales Verhalten zeigen .
Inhibitor für Glycolat-Oxidase
Die Verbindung wurde als Inhibitor für die menschliche Glycolat-Oxidase (hGOX) verwendet, einem peroxisomalen Flavoenzym . Dieses Enzym erzeugt Glyoxylat auf Kosten von Sauerstoff .
Potenzielle Behandlung für Hyperoxalurie
Wenn der normale Stoffwechsel von Glyoxylat durch Mutationen beeinträchtigt wird, die genetische Erkrankungen wie Hyperoxalurie Typ 1 und 2 verursachen, erzeugt Glyoxylat Oxalat, das unlösliche Kalziumablagerungen bildet, insbesondere in den Nieren . Die Inhibition der Glycolat-Oxidase könnte eine potenzielle therapeutische Strategie für diese Erkrankungen darstellen .
Antifungale Eigenschaften
Sulfonamid-Derivate, zu denen auch die fragliche Verbindung gehört, sollen antifungale Eigenschaften besitzen . Sie könnten möglicherweise in landwirtschaftlichen Anwendungen eingesetzt werden .
Herbizide Eigenschaften
Neben ihren antifungalen Eigenschaften sollen Sulfonamid-Derivate auch herbizide Eigenschaften haben . Dies macht sie möglicherweise nützlich zur Kontrolle unerwünschten Pflanzenwachstums .
Antitumor- oder Zytotoxische Arzneimittelmoleküle
Der Thiazolring, ein Teil der Verbindung, findet sich in vielen potenten biologisch aktiven Verbindungen, wie z. B. antineoplastischen Arzneimitteln . Daher könnte die Verbindung möglicherweise bei der Entwicklung von Antitumor- oder zytotoxischen Arzneimittelmolekülen eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of this compound is the human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .
Mode of Action
The compound interacts with hGOX by binding to its active site. The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . This interaction likely inhibits the enzyme’s activity, thereby affecting the metabolism of glyoxylate .
Biochemical Pathways
The inhibition of hGOX affects the metabolism of glyoxylate, a key intermediate in various metabolic pathways. When the normal metabolism of glyoxylate is impaired, it yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . This suggests that the compound may influence pathways related to energy production and detoxification processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of hGOX. By inhibiting this enzyme, the compound could potentially disrupt normal metabolic processes, leading to an accumulation of glyoxylate and subsequent formation of calcium oxalate deposits . This could have significant implications for cellular health and function, particularly in the kidneys.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the external SO4^2− conditions have a direct influence on the process of SO4^2− uptake within the plant system
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUJSNVHXULNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

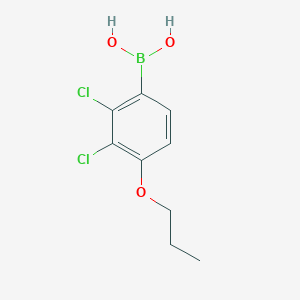
![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)
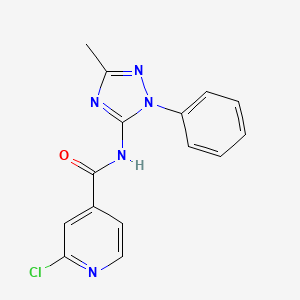
![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
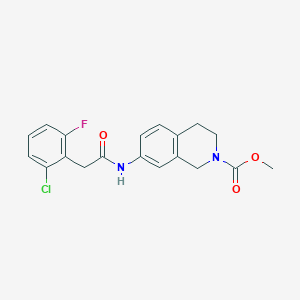
![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
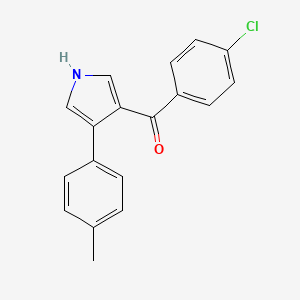
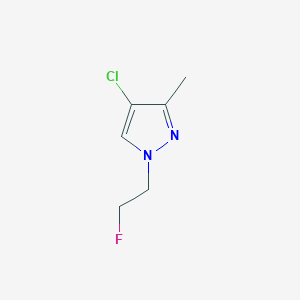
![2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2384129.png)
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)
